5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide
- 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide
- 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, this compound may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
Molecular Formula |
C22H17Cl2NO3 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17Cl2NO3/c1-14-19-11-17(24)8-9-20(19)28-21(14)22(26)25(13-18-3-2-10-27-18)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3 |
InChI Key |
FHIWQDCWJZCMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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